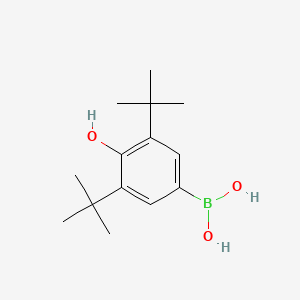

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

描述

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative featuring a para-hydroxyl group and two bulky tert-butyl substituents at the meta positions of the aromatic ring. The tert-butyl groups enhance steric hindrance and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility . Their applications extend to medicinal chemistry, where they act as enzyme inhibitors, proteasome antagonists, and bioisosteres for carboxylic acids .

属性

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIGOJEPFFIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .

化学反应分析

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is the most prominent reaction for this compound, enabling the formation of biaryl structures. The steric bulk of the tert-butyl groups influences reaction kinetics and regioselectivity.

Example Reaction:

Reaction of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products.

| Substrate | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Toluene | 80 | 65–70 | |

| 2-Iodonaphthalene | PdCl₂(dppf), CsF | DMF | 100 | 58 |

Key Findings:

-

The phenolic hydroxyl group stabilizes the boronate intermediate via intramolecular hydrogen bonding, enhancing coupling efficiency .

-

Steric hindrance from tert-butyl groups slows transmetalation but improves selectivity for less hindered aryl halides .

Oxidation Reactions

The boronic acid group can be oxidized to a phenol under mild conditions, though the tert-butyl substituents may influence reaction pathways.

Example Reaction:

Oxidation with H₂O₂ in basic media converts the boronic acid to 3,5-di-tert-butyl-4-hydroxybenzoic acid.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | NaOH, H₂O, 25°C | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 85 | |

| NaBO₃·4H₂O | AcOH, 50°C | Same as above | 78 |

Mechanistic Insight:

Oxidation proceeds via electrophilic attack on the boron atom, followed by hydroxylation and acidification . The tert-butyl groups do not participate but stabilize intermediates through hydrophobic effects .

Protodeboronation

Protodeboronation (removal of the boronic acid group) occurs under acidic or basic conditions, forming the parent arene.

Conditions and Outcomes:

| Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl (1M) | MeOH | 60 | 3,5-Di-tert-butylphenol | 92 | |

| NaOH (2M) | EtOH/H₂O | 80 | Same as above | 88 |

Steric Effects:

The bulky tert-butyl groups slow protodeboronation compared to unsubstituted phenylboronic acids, necessitating higher temperatures .

Esterification and Derivatization

The boronic acid can undergo esterification with diols or alcohols, forming boronate esters. These derivatives are useful in Suzuki couplings or as sensors.

Example:

Reaction with pinacol in THF yields the corresponding boronate ester.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pinacol | THF, 25°C, 12h | Pinacol boronate ester | 90 |

Applications:

Boronate esters exhibit enhanced stability in storage and are preferred for iterative coupling reactions .

Complexation with Diols

The boronic acid forms reversible complexes with diols (e.g., sugars), a property leveraged in sensor design.

| Diol | Association Constant (Kₐ, M⁻¹) | Conditions | Reference |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | PBS buffer, pH 7.4 | |

| D-Glucose | 4.5 × 10² | Same as above |

Role of Substituents:

The tert-butyl groups increase hydrophobicity, improving binding affinity for non-polar diols .

Reactivity in Radical Reactions

The phenolic hydroxyl group acts as a radical scavenger, stabilizing intermediates in photochemical or oxidative reactions.

Example:

In the presence of AIBN (azobisisobutyronitrile), the compound inhibits polymerization of methyl methacrylate by trapping radicals.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Radical inhibition | Benzene, 70°C | 95% inhibition efficiency |

科学研究应用

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in biochemical assays and drug design.

Industry: It is used in the production of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions like cross-coupling. In Suzuki-Miyaura coupling, the boronic acid group transfers an organic group to a palladium catalyst, forming a new carbon-carbon bond .

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Physicochemical Properties: pKa and Binding Affinity

The pKa of boronic acids determines their binding to diols (e.g., sugars) and reactivity under physiological conditions. Key comparisons:

- pKa Values :

The tert-butyl groups may raise pKa due to electron-donating effects, reducing binding affinity at physiological pH. In contrast, electron-withdrawing substituents (e.g., fluoro) lower pKa, improving glucose-binding kinetics .

R39 Inhibition

Meta-substituted aryl boronic acids exhibit superior inhibition of R39, a bacterial enzyme, with IC50 values of 20–30 µM . The hydroxyl group in this compound may enhance target interaction through hydrogen bonding, though steric effects from tert-butyl groups could reduce potency compared to smaller meta-substituted analogs .

Proteasome Inhibition

Boronic acid-containing proteasome inhibitors (e.g., bortezomib) are antagonized selectively by compounds like EGCG . The tert-butyl-hydroxyphenyl moiety may confer unique resistance or sensitivity profiles compared to simpler phenylboronic acids.

HDAC Inhibition

Ortho- and meta-substituted boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases at µM concentrations .

Structural Analogs and Commercial Availability

生物活性

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (DTBPA) is a compound that has garnered attention for its various biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DTBPA, supported by recent research findings and case studies.

Chemical Structure and Properties

DTBPA is a phenolic compound characterized by the presence of a boronic acid group, which enhances its reactivity and biological interactions. The chemical structure can be represented as follows:

Antioxidant Activity

One of the primary biological activities attributed to DTBPA is its antioxidant capability. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells.

Case Study: Antioxidant Efficacy

A study published in PubMed explored the metabolization of DTBPA derivatives in rats and their subsequent detection in human urine. The findings indicated that metabolites such as fenozan acid could serve as biomarkers for human exposure to DTBPA antioxidants, highlighting their prevalence in the environment and potential health implications .

Anti-inflammatory Properties

Research indicates that DTBPA may possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting that DTBPA could be beneficial in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Antimicrobial Activity

Preliminary studies have indicated that DTBPA may exhibit antimicrobial properties. In vitro assays demonstrated that similar phenolic compounds can disrupt microbial cell membranes, leading to cell death. This suggests potential applications in food preservation and medical settings.

Endocrine Disruption Concerns

Despite its beneficial properties, there are concerns regarding the endocrine-disrupting potential of DTBPA and related compounds. A report by the French Agency for Food, Environmental and Occupational Health and Safety (ANSES) raised alarms about possible thyroid hormone disruption based on animal studies . While these findings warrant further investigation, they highlight the need for careful evaluation of DTBPA's safety profile.

常见问题

Q. What are the key methodological considerations for characterizing (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid using mass spectrometry?

Boronic acids are prone to dehydration and trimerization (forming boroxines), which complicates mass spectrometry (MS) analysis. To mitigate this, derivatization with diols (e.g., 2,3-butanedione) or sugars can stabilize the boronic acid as a cyclic boronic ester, eliminating boroxine formation. Matrix-assisted laser desorption/ionization (MALDI-MS) is feasible but requires optimization of matrix and laser energy to avoid decomposition. For example, Leitner et al. demonstrated arginine-specific labeling with phenylboronic acid followed by MALDI-MS analysis, highlighting the importance of protecting boronic acid moieties during ionization .

Q. How can researchers ensure purity and stability during storage of this compound?

Storage below 4°C in anhydrous conditions is critical to minimize hydrolysis and oxidation. The compound should be sealed under inert gas (e.g., argon) and desiccated. Purity can be verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as boronic acids often exhibit strong absorbance due to their aromatic and electron-deficient nature. Regular thermal gravimetric analysis (TGA) can also assess stability, as shown in studies on structurally similar boronic acids .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?

Boronic acids act as transmetalation agents in Suzuki-Miyaura couplings, transferring the aryl group to palladium. In regioselective decarbonylation reactions (e.g., nitrile-boronic acid cross-coupling), the boronic acid coordinates with palladium to stabilize intermediates and direct ortho-selectivity. Evidence from Pd(OAc)₂/bipyridine systems suggests that boronic acids facilitate oxidative addition of nitriles, enabling selective aldehyde formation without external additives. This contrasts with non-boronic acid substrates, which fail to decarbonylate under similar conditions .

Q. How do steric and electronic effects of the tert-butyl and hydroxyl groups influence the reactivity of this compound?

The tert-butyl groups enhance steric hindrance, reducing undesired side reactions (e.g., protodeboronation) and stabilizing intermediates. The phenolic hydroxyl group increases electron density at the boron center via resonance, improving its nucleophilicity in cross-coupling reactions. Computational studies on analogous compounds (e.g., tris(3,5-difluorophenyl)borane) show that substituents modulate Lewis acidity, which can be quantified using Gutmann-Beckett or Childs’ methods .

Q. What are the thermal degradation pathways of this compound, and how can they be analyzed?

Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition temperatures and pathways. Pyrolysis of aromatic boronic acids typically generates boron oxides and aromatic hydrocarbons. For example, pyrene-1-boronic acid degrades above 600°C, forming boroxines and CO₂. Differential scanning calorimetry (DSC) can identify exothermic events (e.g., trimerization) and guide safe handling protocols .

Q. How is this compound utilized in medicinal chemistry as a bioisostere or enzyme inhibitor?

Boronic acids mimic carboxylic acids or transition states in enzymatic reactions. For instance, bortezomib (a boronic acid proteasome inhibitor) demonstrates the pharmacophore’s ability to form reversible covalent bonds with catalytic threonine residues. Rational design strategies for (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid derivatives could target oxidative stress pathways, leveraging its phenolic antioxidant activity to modulate redox-sensitive enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。